6-Benzyloxy-2-fluoro-3-methylphenylboronic acid

Description

Chemical Identity and Nomenclature

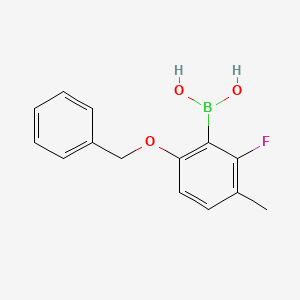

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with benzyloxy, fluorine, and methyl groups. Its systematic IUPAC name is (2-fluoro-5-methyl-3-phenylmethoxyphenyl)boronic acid , reflecting the positions of substituents on the aromatic core. The compound’s molecular formula is C₁₄H₁₄BFO₃ , with a molecular weight of 260.07 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1451391-39-1 | |

| SMILES Notation | CC1=C(F)C(B(O)O)=C(OCC2=CC=CC=C2)C=C1 | |

| Synonyms | (6-(Benzyloxy)-2-fluoro-3-methylphenyl)boronic acid; MFCD11856037 |

The boronic acid functional group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron chemistry.

Historical Context in Boronic Acid Research

Boronic acids have evolved from laboratory curiosities to indispensable tools in synthetic and medicinal chemistry. The first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860. By the late 20th century, their role in cross-coupling reactions revolutionized organic synthesis, particularly after Akira Suzuki’s development of palladium-catalyzed couplings in 1981.

This compound exemplifies modern derivatization strategies aimed at enhancing reactivity and selectivity. The benzyloxy and fluorine substituents reflect trends in modulating electronic and steric properties for applications in pharmaceuticals and materials science. For instance, benzoxaboroles—structurally related to benzyloxy-substituted boronic acids—emerged as antifungal agents in the 2000s, highlighting the therapeutic potential of boron-containing compounds.

Structural Significance of Benzyloxy and Fluoro Substituents

The compound’s substituents critically influence its electronic profile and reactivity:

Benzyloxy Group (-OCH₂C₆H₅)

- Electronic Effects : The oxygen atom donates electron density via resonance (+M effect), activating the phenyl ring toward electrophilic substitution at the ortho and para positions.

- Steric Influence : The bulky benzyl moiety imposes steric hindrance, potentially limiting access to the boron center in cross-coupling reactions.

Fluoro Substituent (-F)

- Electron-Withdrawing Induction (-I) : Fluorine’s high electronegativity deactivates the ring, directing incoming electrophiles to the meta position relative to itself.

- Resonance Donation (+M) : Fluorine’s lone pairs partially offset inductive effects, creating a nuanced electronic environment that enhances stability without fully deactivating the ring.

Methyl Group (-CH₃)

- Electron-Donating Induction (+I) : Activates adjacent positions, favoring reactivity at the ortho and para sites relative to the methyl group.

These features collectively tailor the compound for specific applications. For example, in Suzuki-Miyaura couplings, the fluorine and benzyloxy groups may steer regioselectivity, while the methyl group fine-tunes solubility and steric interactions.

Properties

IUPAC Name |

(2-fluoro-3-methyl-6-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3/c1-10-7-8-12(13(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAFLFHRTMXSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The this compound interacts with its target through a process known as transmetalation. In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium. This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis.

Pharmacokinetics

It is known that the compound is solid at room temperature Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

The molecular effect of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This can result in the synthesis of a wide range of organic compounds. The cellular effects would depend on the specific compounds being synthesized.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of the Suzuki–Miyaura reaction can be affected by the pH of the environment. The compound is also likely to be mobile in the environment due to its water solubility. Additionally, the compound should be stored at a temperature between 2-8°C to maintain its stability.

Biological Activity

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (CAS No. 1451391-39-1) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a fluorine atom and a benzyloxy group, which may influence its interaction with biological targets.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, leading to the modulation of various biological processes. Specifically, this compound may interact with enzymes and receptors, impacting signaling pathways related to cell growth, apoptosis, and metabolic regulation.

Anticancer Properties

Research indicates that boronic acids can exhibit cytotoxic effects on cancer cells. For instance, studies have shown that related boronic compounds significantly reduce the viability of prostate cancer cells while sparing healthy cells. In one study, concentrations of 5 µM of certain boronic compounds decreased cancer cell viability to approximately 33%, while healthy cells maintained about 71% viability . This selective toxicity suggests potential applications in targeted cancer therapies.

Antimicrobial Activity

Boronic acids have also demonstrated antimicrobial properties. In tests against various microorganisms, including Staphylococcus aureus and Escherichia coli, compounds similar to this compound exhibited notable inhibition zones ranging from 7 to 13 mm . This antimicrobial activity underscores the compound's potential utility in developing new antibiotics or antifungal agents.

Antioxidant Activity

The antioxidant capabilities of boronic acids have been explored through various assays. Compounds containing phenylboronic structures have shown significant antioxidant activity comparable to standard antioxidants like α-tocopherol and BHT. This activity is crucial for mitigating oxidative stress-related cellular damage .

Study on Prostate Cancer Cells

A detailed investigation involved treating PC-3 prostate cancer cells with different concentrations (0.5, 1, 2, and 5 µM) of boronic compounds. The results indicated a dose-dependent reduction in cell viability, with higher concentrations leading to more significant cytotoxic effects on cancerous cells compared to healthy fibroblast cells (L929) .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, several boronic compounds were tested against a panel of bacteria and fungi. The results demonstrated that these compounds effectively inhibited the growth of pathogens, highlighting their potential as therapeutic agents in infectious diseases .

Data Table: Summary of Biological Activities

| Activity | Tested Concentration | Effect on Cancer Cells | Effect on Healthy Cells | Antimicrobial Activity |

|---|---|---|---|---|

| Anticancer | 5 µM | Viability reduced to 33% | Viability maintained at 71% | N/A |

| Antimicrobial | N/A | N/A | N/A | Inhibition zones: 7-13 mm |

| Antioxidant | Various | Significant activity | N/A | Comparable to standards |

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling:

One of the primary applications of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a vital tool in organic synthesis. The unique structure of this boronic acid enhances its reactivity and selectivity, facilitating the synthesis of complex organic molecules.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

| Boronic Acid Structure | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd(PPh₃)₄, K₂CO₃, Toluene |

| 4-Fluorophenylboronic acid | 75 | Pd(OAc)₂, NaOH, Ethanol |

| 2-Methylphenylboronic acid | 65 | Pd(dppf)Cl₂, K₃PO₄, Water |

Medicinal Chemistry

Therapeutic Applications:

Research has indicated that boronic acids have potential applications in drug development due to their ability to interact with biological targets. This compound has been explored for its role in developing inhibitors for various enzymes and receptors. Its structural properties allow for modulation of biological activity, making it a candidate for anti-cancer therapies.

Case Study:

In a study focusing on the inhibition of specific cancer cell lines, derivatives of this boronic acid were tested for their efficacy against tumor growth. Results indicated that modifications to the boron structure significantly influenced the compound's potency and selectivity towards cancer cells.

Material Science

Polymer Chemistry:

The compound has also found applications in polymer chemistry as a building block for advanced materials. Its ability to form stable complexes with various substrates makes it suitable for creating functionalized polymers that can be used in sensors and drug delivery systems.

Table 2: Properties of Polymers Derived from Boronic Acids

| Polymer Type | Composition | Application Area |

|---|---|---|

| Conductive Polymers | Boron-modified polyacetylene | Electronics |

| Biodegradable Polymers | Boron-containing poly(lactic acid) | Medical implants |

| Smart Polymers | Responsive to pH changes | Drug delivery systems |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

The substituent type and position significantly impact the electronic and steric properties of boronic acids. Below is a comparative analysis with key analogs:

Positional Isomerism and Steric Effects

- Benzyloxy Position : Moving the benzyloxy group from position 6 (target compound) to position 3 or 4 (e.g., ) alters steric accessibility. For example, 3-benzyloxy analogs may exhibit hindered reactivity at ortho positions due to proximity to the boronic acid group.

- Halogen Placement : Fluorine at position 2 (target) vs. chlorine in analogs (e.g., ) affects electronic effects. Fluorine’s smaller size and weaker electron-withdrawing nature may result in milder deactivation of the boronic acid.

Functional Group Modifications

- Methyl vs. Bromo : The methyl group in the target compound provides steric shielding without significantly altering electron density. In contrast, bromo-substituted analogs (e.g., ) introduce sites for further cross-couplings or substitutions.

Preparation Methods

Synthesis of the Aryl Halide Precursor

The precursor for borylation is generally a brominated or iodinated aromatic compound with the desired substitution pattern:

- Step 1: Start with a commercially available or easily synthesized methyl- and fluoro-substituted phenol.

- Step 2: Protect the phenolic hydroxyl group with a benzyl group (benzylation) using benzyl bromide and base.

- Step 3: Halogenate the aromatic ring (typically bromination) at the position ortho or para to the existing substituents, guided by directing effects.

Table 1. Example Synthesis of Aryl Halide Precursor

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Benzylation | Benzyl bromide, K2CO3, acetone | Install benzyloxy group |

| Bromination | NBS or Br2, solvent (e.g., DMF) | Introduce bromine for borylation |

| Methylation | MeI, base (if needed) | Install methyl group |

| Fluorination | Selectfluor or KF, appropriate conditions | Install fluoro group |

Palladium-Catalyzed Borylation (Miyaura Borylation)

The key step for introducing the boronic acid is the palladium-catalyzed cross-coupling of the aryl bromide (or iodide) with a diboron reagent.

$$

\text{Aryl Bromide} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Arylboronic Ester} \xrightarrow{\text{hydrolysis}} \text{Arylboronic Acid}

$$

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Ligand: dppf, PPh3, or other phosphine ligands

- Base: KOAc, Na2CO3, or similar

- Boron Source: Bis(pinacolato)diboron (B2pin2)

- Solvent: DMSO, DMF, or dioxane

- Temperature: 80–110°C

- Time: 2–16 hours

Table 2. Example Borylation Conditions

| Component | Example Choices |

|---|---|

| Aryl halide | 6-Benzyloxy-2-fluoro-3-methylbromobenzene |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 (2–5 mol%) |

| Ligand | dppf (1–2 eq relative to Pd) |

| Base | KOAc (2–3 eq) |

| Solvent | DMSO or dioxane |

| Temperature | 90–110°C |

| Time | 4–12 hours |

Hydrolysis of Boronic Ester

The initial product is usually a boronic ester, which must be hydrolyzed to yield the free boronic acid:

Purification and Characterization

- Purification: Silica gel chromatography, recrystallization, or extraction.

- Characterization: NMR, MS, IR, and melting point determination.

Alternative Methods

Direct Lithiation and Borylation

For certain substitution patterns, direct ortho-lithiation followed by quenching with a borate ester (e.g., trialkyl borate) can be used. This requires careful control of regioselectivity and is less common for highly substituted systems.

Transesterification

Boronic esters can also be prepared via transesterification of a less stable boronic ester with a diol, followed by hydrolysis to the acid.

Research Findings and Yields

- Palladium-catalyzed borylation of aryl bromides with bis(pinacolato)diboron typically affords yields of 60–90% for the boronic ester intermediate.

- Hydrolysis to the free acid is generally high yielding (>90%) if performed under mild conditions.

- The overall yield from the aryl halide to the boronic acid is often 50–80%, depending on the efficiency of each step and the stability of the intermediates.

Table 3. Representative Yields

| Step | Typical Yield (%) |

|---|---|

| Benzylation | 80–95 |

| Bromination | 70–90 |

| Borylation | 60–90 |

| Hydrolysis | >90 |

| Overall | 50–80 |

Summary Table: Preparation Route

| Step | Key Reagents/Conditions | Purpose |

|---|---|---|

| Benzylation | Benzyl bromide, base | Protect phenol as benzyloxy |

| Bromination | NBS/Br2 | Introduce halide for borylation |

| Borylation | B2pin2, Pd catalyst, base | Install boronic ester |

| Hydrolysis | Acidic or aqueous conditions | Convert ester to boronic acid |

| Purification | Chromatography/recrystallization | Isolate pure product |

Notes and Considerations

- The choice of protecting groups and order of functionalization steps is crucial to avoid unwanted side-reactions and to ensure regioselectivity.

- The use of boronic esters as intermediates improves stability and handling, as boronic acids are prone to oxidation and decomposition.

- The Suzuki–Miyaura borylation is the most robust and scalable method for the preparation of arylboronic acids with complex substitution patterns.

Q & A

Q. What are the recommended synthetic routes for 6-benzyloxy-2-fluoro-3-methylphenylboronic acid?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. A common approach includes:

- Step 1: Bromination or fluorination of a substituted toluene derivative, followed by benzyloxy group introduction via nucleophilic substitution .

- Step 2: Boronation using Miyaura borylation (e.g., Pd-catalyzed coupling with bis(pinacolato)diboron) under inert conditions .

- Critical Factors: Positional selectivity of substituents (fluoro, benzyloxy, methyl) requires careful temperature control (e.g., −78°C for lithiation) and protecting group strategies to avoid side reactions .

Q. How is the purity of this compound validated in research settings?

Methodological Answer:

- Analytical Techniques:

- HPLC (High-Performance Liquid Chromatography): Used to confirm >97% purity, as reported for structurally similar boronic acids (e.g., 4-benzyloxy-2-fluorophenylboronic acid) .

- ¹H/¹³C NMR: Verifies substituent positions and detects anhydride impurities (common in boronic acids) .

- Elemental Analysis: Validates empirical formula (C₁₄H₁₃BFO₃) and quantifies boron content .

Q. What are the stability considerations for this compound during storage?

Methodological Answer:

- Storage Conditions: Store at 2–4°C in airtight, amber vials under nitrogen to prevent hydrolysis of the boronic acid group .

- Decomposition Risks: Exposure to moisture or light can lead to protodeboronation or formation of boroxines. Stabilizers like 1,4-dioxane (1–5% v/v) are recommended for long-term storage .

Advanced Research Questions

Q. How can cross-coupling reaction yields be optimized using this boronic acid in Suzuki-Miyaura reactions?

Methodological Answer:

Q. What strategies mitigate competing protodeboronation in acidic or aqueous reaction environments?

Methodological Answer:

- pH Control: Maintain reaction pH >7 using phosphate buffers or non-aqueous solvents (e.g., DME) .

- Additives: Additives like LiCl (1–2 equiv) stabilize the boronate intermediate and suppress decomposition .

- Alternative Substrates: Use pinacol esters (e.g., 2-benzyloxyphenylboronic acid pinacol ester) for improved stability in protic media .

Q. How do substituent positions (fluoro, benzyloxy, methyl) influence electronic effects in catalytic applications?

Methodological Answer:

- Electronic Effects:

- The ortho-fluoro group increases electrophilicity of the boronic acid, enhancing reactivity in cross-coupling .

- The meta-methyl group provides steric hindrance, reducing undesired π-π stacking in supramolecular systems .

- The para-benzyloxy group acts as an electron-donating substituent, modulating the Hammett σₚ value (≈−0.15) .

- Experimental Validation: Compare reaction rates with analogs (e.g., 4-benzyloxy-3-fluorophenylboronic acid) via kinetic studies .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

- Conflict Resolution Workflow:

- Reference Standards: Cross-check with published spectra of related compounds (e.g., 2-benzyloxy-4-fluorophenylboronic acid) .

- Computational Validation: Use DFT calculations (B3LYP/6-31G*) to predict ¹H NMR shifts and compare with experimental data .

- Decoupling Experiments: Perform 2D NMR (COSY, HSQC) to assign overlapping peaks (e.g., aromatic protons at δ 6.8–7.4 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.